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Compound of Interest

Compound Name: K-Ras-IN-3

Cat. No.: B15572383 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a pivotal signaling protein that, when

mutated, is a key driver in numerous human cancers. The development of inhibitors targeting

specific K-Ras mutations has been a significant breakthrough in oncology. This technical guide

focuses on K-Ras-IN-3, a small molecule inhibitor of the K-Ras protein. It is important to note

that the nomenclature "K-Ras-IN-3" can be ambiguous. This guide will primarily focus on the

irreversible inhibitor of K-Ras G12C, K-Ras G12C-IN-3, due to the greater availability of public

data for this compound. A second compound, a GDP-KRAS G12V inhibitor also referred to as

K-Ras-IN-3, will be briefly mentioned for clarity.

Core Compound Information: K-Ras G12C-IN-3
K-Ras G12C-IN-3 is an irreversible, small molecule inhibitor that specifically targets the

cysteine residue of the K-Ras G12C mutant protein. This covalent modification locks the

protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that

promote cancer cell proliferation and survival.

Table 1: Physicochemical Properties of K-Ras G12C-IN-3
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Property Value

CAS Number 1629268-19-4

Molecular Formula C₂₁H₁₉Cl₃N₂O₃

Molecular Weight 453.75 g/mol

IUPAC Name
1-[4-[4-chloro-5-(2,5-dichlorophenyl)-2-

methoxybenzoyl]piperazin-1-yl]prop-2-en-1-one

Canonical SMILES
COC1=C(C=C(C(=C1)Cl)C2=C(C=CC(=C2)Cl)

Cl)C(=O)N3CCN(CC3)C(=O)C=C

Mechanism of Action and Signaling Pathway
The K-Ras protein acts as a molecular switch, cycling between an active GTP-bound state and

an inactive GDP-bound state. The G12C mutation, a glycine-to-cysteine substitution at codon

12, impairs the intrinsic GTPase activity of K-Ras, leading to its constitutive activation.

K-Ras G12C-IN-3 functions as a covalent inhibitor. Its acrylamide "warhead" forms an

irreversible bond with the thiol group of the mutant cysteine at position 12. This covalent

adduction occurs when K-Ras G12C is in its inactive, GDP-bound state, effectively trapping it

and preventing the exchange of GDP for GTP. This inhibition blocks the activation of

downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR

pathways, which are critical for tumor cell growth and survival.
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K-Ras(G12C) signaling and inhibition by K-Ras G12C-IN-3.
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Quantitative Data
While specific IC₅₀ values for K-Ras G12C-IN-3 are not readily available in the public domain, it

has served as a crucial chemical probe and a foundational structure for the development of

more advanced therapeutics, such as PROteolysis TArgeting Chimeras (PROTACs).

Table 2: Activity of KP-14, a PROTAC Derived from K-
Ras G12C-IN-3

Compound Target Cell Line Assay Type DC₅₀ (µM)

KP-14 K-Ras G12C NCI-H358 Degradation ~1.25

DC₅₀ (Degradation Concentration 50) is the concentration of the compound that induces 50%

degradation of the target protein.

Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize K-

Ras G12C inhibitors like K-Ras G12C-IN-3.

Protocol 1: KRAS G12C Nucleotide Exchange Assay
This biochemical assay measures the ability of an inhibitor to prevent the exchange of GDP for

GTP, a critical step in K-Ras activation.

Materials:

Recombinant K-Ras G12C protein

BODIPY-FL-GDP (fluorescently labeled GDP)

Guanosine-5'-triphosphate (GTP)

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)

384-well black plates
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Plate reader capable of measuring fluorescence.

Procedure:

Protein-Nucleotide Loading: Incubate recombinant K-Ras G12C with a molar excess of

BODIPY-FL-GDP in assay buffer to allow for loading of the fluorescent nucleotide.

Inhibitor Incubation: Add K-Ras G12C-IN-3 at various concentrations to the wells of the 384-

well plate. Include a DMSO vehicle control.

Initiate Exchange Reaction: Add the K-Ras G12C/BODIPY-FL-GDP complex to the wells

containing the inhibitor.

GTP Addition: Initiate the nucleotide exchange by adding a saturating concentration of GTP.

Measurement: Monitor the decrease in fluorescence over time as the non-fluorescent GTP

displaces the fluorescent BODIPY-FL-GDP. The rate of fluorescence decay is proportional to

the nucleotide exchange rate.

Data Analysis: Plot the initial rate of nucleotide exchange against the inhibitor concentration

to determine the IC₅₀ value.

Start:
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BODIPY-FL-GDP is displacedNo/Low Inhibitor
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Workflow for a KRAS G12C Nucleotide Exchange Assay.

Protocol 2: Western Blot Analysis of p-ERK Inhibition
This cell-based assay assesses the inhibitor's effect on the downstream MAPK signaling

pathway by measuring the phosphorylation of ERK (p-ERK).
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Materials:

K-Ras G12C mutant cell line (e.g., NCI-H358)

Complete cell culture medium

K-Ras G12C-IN-3

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and electrophoresis equipment

PVDF membranes and transfer apparatus

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

Primary antibodies: anti-p-ERK, anti-total ERK, anti-GAPDH (loading control)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system.

Procedure:

Cell Culture and Treatment: Seed NCI-H358 cells in 6-well plates and allow them to adhere

overnight. Treat the cells with a serial dilution of K-Ras G12C-IN-3 for a specified time (e.g.,

2, 6, or 24 hours). Include a DMSO vehicle control.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and

transfer to a PVDF membrane.
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Immunoblotting: Block the membrane and then incubate with primary antibodies against p-

ERK, total ERK, and GAPDH. Subsequently, incubate with the appropriate HRP-conjugated

secondary antibody.

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK

signal.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells.

Materials:

K-Ras G12C mutant cell line (e.g., NCI-H358)

Complete cell culture medium

K-Ras G12C-IN-3

96-well white, clear-bottom plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer.

Procedure:

Cell Seeding: Seed NCI-H358 cells into 96-well plates at an appropriate density and allow

them to attach overnight.

Compound Treatment: Treat the cells with a range of concentrations of K-Ras G12C-IN-3.

Include a DMSO vehicle control.

Incubation: Incubate the plates for 72-120 hours.

Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measurement: Measure the luminescence, which is proportional to the amount of ATP and

thus the number of viable cells.

Data Analysis: Normalize the luminescence readings to the vehicle control and plot a dose-

response curve to calculate the IC₅₀ value.

Alternative Compound: K-Ras-IN-3 (GDP-KRAS
G12V Inhibitor)
For the purpose of differentiation, a distinct compound also referred to as "K-Ras-IN-3" has

been identified as a potent GDP-KRAS G12V inhibitor.

Table 3: Physicochemical Properties of K-Ras-IN-3
(G12V Inhibitor)

Property Value

CAS Number 3024991-82-7

Molecular Formula C₃₄H₂₉F₆N₅O₄

Molecular Weight 685.62 g/mol

Due to limited publicly available data on this specific G12V inhibitor, a detailed technical guide

is not feasible at this time.

Conclusion
K-Ras G12C-IN-3 is a valuable tool compound for studying the inhibition of the K-Ras G12C

oncoprotein. Its irreversible mechanism of action and its utility as a foundation for developing

novel therapeutics like PROTACs underscore its importance in the field of K-Ras targeted drug

discovery. The experimental protocols provided in this guide offer a framework for researchers

to characterize the biochemical and cellular activity of K-Ras G12C inhibitors. Further research

to elucidate the specific in vitro and in vivo efficacy of K-Ras G12C-IN-3 will be beneficial for

the scientific community.

To cite this document: BenchChem. [K-Ras-IN-3: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b15572383#k-ras-in-3-cas-number-and-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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